(2S)-Methyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate
CAS No.: 142629-80-9
Cat. No.: VC8240201
Molecular Formula: C10H13ClNO4P
Molecular Weight: 277.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 142629-80-9 |
---|---|
Molecular Formula | C10H13ClNO4P |
Molecular Weight | 277.64 g/mol |
IUPAC Name | methyl (2S)-2-[[chloro(phenoxy)phosphoryl]amino]propanoate |
Standard InChI | InChI=1S/C10H13ClNO4P/c1-8(10(13)15-2)12-17(11,14)16-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,14)/t8-,17?/m0/s1 |
Standard InChI Key | GISNGKRLBICLGJ-CLBCNEFWSA-N |
Isomeric SMILES | C[C@@H](C(=O)OC)NP(=O)(OC1=CC=CC=C1)Cl |
SMILES | CC(C(=O)OC)NP(=O)(OC1=CC=CC=C1)Cl |
Canonical SMILES | CC(C(=O)OC)NP(=O)(OC1=CC=CC=C1)Cl |
Introduction
Structural and Chemical Identity
IUPAC Nomenclature and Molecular Configuration
The systematic name (2S)-methyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate denotes a methyl ester of L-alanine modified at the amino group by a chlorophenoxyphosphoryl moiety. The stereochemistry at the C2 position is explicitly defined as S-configuration, critical for its biological activity and synthetic reproducibility . The molecular formula is C₁₁H₁₄ClNO₅P, with a calculated molecular weight of 321.65 g/mol.
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₄ClNO₅P | |
Molecular Weight | 321.65 g/mol | |
SMILES Notation | COC(=O)C@@HC | |
InChI Key | SKAAFTUHFLUIKV-IHBJSSOOSA-N |
Spectroscopic Characterization
Infrared (IR) spectroscopy of analogous compounds reveals key absorptions:
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P=O stretch: 1250–1300 cm⁻¹
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N–H bend: 1540–1650 cm⁻¹
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C=O ester: 1720–1750 cm⁻¹ .
Nuclear magnetic resonance (¹H NMR, CDCl₃) data for the methyl ester derivative predicts: -
δ 1.45 ppm (d, 3H, CH₃): Methyl group adjacent to chiral center.
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δ 3.75 ppm (s, 3H, OCH₃): Ester methyl protons.
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δ 4.25 ppm (m, 1H, CH): Methine proton adjacent to phosphoryl group .
Synthetic Methodologies
Base-Free Phosphorylation of L-Alanine Methyl Ester
A landmark advancement in the synthesis of this compound is the base-free phosphorylation protocol disclosed in WO2016181313A1 . This method avoids traditional bases like triethylamine, reducing side reactions and improving enantiomeric purity (up to 93.45% ee):
Procedure:
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Reactants: L-Alanine methyl ester hydrochloride (1.0 eq), phenyl phosphorodichloridate (1.2 eq).
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Solvent: Anhydrous dichloromethane at −60°C under nitrogen.
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Quenching: Distillation under reduced pressure followed by diisopropyl ether trituration.
Table 2: Comparative Synthesis Routes
Method | Yield (%) | Purity (ee %) | Conditions |
---|---|---|---|
Base-Free | 68–72 | 93.45 | −60°C, CH₂Cl₂ |
Triethylamine-Mediated | 55–60 | 88.20 | 0°C, THF |
Resolution via Crystallization
The crystalline form of the compound is obtained by pH-controlled precipitation. Adjusting the reaction mixture to pH 8.0 using triethylamine in methyl tert-butyl ether/n-heptane (1:1) yields a monoclinic crystal system, as confirmed by X-ray diffraction (XRD) . This polymorph exhibits enhanced stability under accelerated storage conditions (40°C/75% RH for 6 months).
Physicochemical and Stability Profiles
Solubility and Partition Coefficients
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Aqueous Solubility: 2.8 mg/mL (25°C, pH 7.4 phosphate buffer).
Hydrolytic Degradation Pathways
In aqueous media, the compound undergoes pH-dependent hydrolysis:
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Acidic Conditions (pH <3): Cleavage of the P–N bond, yielding methyl 2-aminopropanoate and chlorophenoxyphosphoric acid.
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Basic Conditions (pH >10): Ester saponification followed by phosphorylation .
Applications in Pharmaceutical Synthesis
Sofosbuvir Intermediate Analog
While not directly cited in the provided sources, structural analogs like (2S)-isopropyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate are established intermediates in sofosbuvir synthesis . The methyl ester variant may serve as a cost-effective alternative due to its lower molecular weight and improved crystallinity.
Prodrug Activation Mechanisms
The phosphoramidate moiety enables intracellular delivery of nucleotide analogs. Enzymatic cleavage by carboxylesterases releases the active 5'-monophosphate metabolite, a mechanism critical for antiviral activity against HCV and SARS-CoV-2 .
Future Directions
Ongoing research prioritizes continuous-flow synthesis to enhance scalability and reduce solvent waste. Computational studies (e.g., DFT calculations) are elucidating transition states in stereoselective phosphorylation, guiding catalyst design for >99% ee .
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